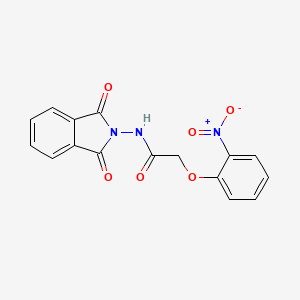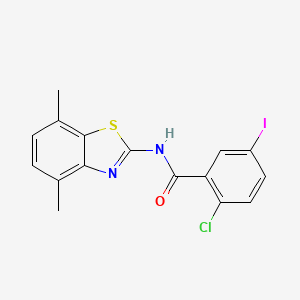![molecular formula C16H12N2O3 B3603226 [4-[(3-Cyanophenyl)carbamoyl]phenyl] acetate](/img/structure/B3603226.png)
[4-[(3-Cyanophenyl)carbamoyl]phenyl] acetate
Vue d'ensemble
Description
[4-[(3-Cyanophenyl)carbamoyl]phenyl] acetate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is available from suppliers like ChemBridge Corporation .
Méthodes De Préparation
The synthesis of [4-[(3-Cyanophenyl)carbamoyl]phenyl] acetate involves several steps. One common method includes the reaction of 4-aminophenyl acetate with 3-cyanobenzoyl chloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
[4-[(3-Cyanophenyl)carbamoyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme interactions and protein binding due to its ability to form stable complexes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-[(3-Cyanophenyl)carbamoyl]phenyl] acetate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar compounds include various substituted phenyl acetates and cyanophenyl derivatives. For example, dichloroanilines are structurally related but differ in their reactivity and applications. The unique combination of the cyanophenyl and carbamoyl groups in [4-[(3-Cyanophenyl)carbamoyl]phenyl] acetate provides distinct properties that make it valuable for specific research purposes .
Propriétés
IUPAC Name |
[4-[(3-cyanophenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-11(19)21-15-7-5-13(6-8-15)16(20)18-14-4-2-3-12(9-14)10-17/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUFVDYCXFWMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide](/img/structure/B3603158.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(2-nitrophenyl)-2-furamide](/img/structure/B3603161.png)

![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3603168.png)



![{3-[(3-methoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B3603207.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B3603212.png)
![1-(4-bromophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B3603232.png)
![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B3603239.png)
![3,5-dichloro-2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3603242.png)
![3,5-dichloro-4-methoxy-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3603248.png)
![2-[3-(2-fluorobenzoyl)indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3603252.png)
